molecular formula C19H17ClN2O2 B2918940 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one CAS No. 161645-40-5

6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one

Cat. No. B2918940
CAS RN: 161645-40-5
M. Wt: 340.81
InChI Key: RFHQLFNFLXWVOZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, and density. For “6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one”, specific physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Anti-Corrosion Applications

A study investigated the anti-corrosion efficacy of 8-hydroxyquinoline derivatives, including those similar to 6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one, for protecting mild steel in acidic environments. These compounds showed significant corrosion inhibition, attributed to their adsorption on the metal surface, with efficiencies reaching up to 90% under certain conditions (Dhaybia Douche et al., 2020).

Anticancer Activities

  • Quinolinyl acrylate derivatives, including structures related to the compound of interest, were synthesized and evaluated against human prostate cancer cells both in vitro and in vivo. One compound, in particular, showed significant reduction in cell viability, along with inhibitory effects on cell adhesion, migration, invasion, neoangiogenesis, clonogenic, and MMP-9 activity, indicating potential therapeutic applications in prostate cancer treatment (J. Rodrigues et al., 2012).

  • Another study focused on the synthesis and evaluation of 3-phenylquinolinylchalcone derivatives for their antiproliferative activities against non-small cell lung cancers and breast cancers. Specific compounds demonstrated high activity and selectivity, suggesting their potential as lead compounds for anticancer drug development (C. Tseng et al., 2013).

Synthesis and Structural Studies

The synthesis and structural analysis of various quinoline derivatives, including those with the morpholine group, were described, demonstrating the versatility and potential of these compounds for further chemical modifications and applications in diverse fields such as antimicrobial and antimalarial agents (O.A. Grytsak et al., 2021).

Antimicrobial and Antimalarial Activities

  • Novel 7-substituted thiosemicarbazinyl-quinolines were designed, synthesized, and their antimicrobial activities examined, showcasing the potential of such derivatives in combating various strains of micro-organisms (Janki J. Patel et al., 2018).

  • A study on the design, synthesis, and evaluation of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents highlighted the synthesis of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, presenting a new approach to the development of compounds with potential antimicrobial and antimalarial properties (Y. Parthasaradhi et al., 2015).

properties

IUPAC Name

6-chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)18(19(23)21-16)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQLFNFLXWVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one

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